molecular formula C13H12N2O2 B13865632 Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate

Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate

Cat. No.: B13865632
M. Wt: 228.25 g/mol
InChI Key: VXSKKRPDFYLWEJ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes two pyridine rings and a carboxylate ester group

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, and apoptosis . The compound’s effects are mediated through its binding to active sites on target proteins, resulting in changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate is unique due to its dual pyridine rings and carboxylate ester group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-9-3-8-15-12(11(9)13(16)17-2)10-4-6-14-7-5-10/h3-8H,1-2H3

InChI Key

VXSKKRPDFYLWEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C2=CC=NC=C2)C(=O)OC

Origin of Product

United States

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